![molecular formula C14H24N2O B6896127 1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6896127.png)
1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one typically involves the reaction of cyclohex-3-en-1-amine with piperidin-1-ylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-yl)ethan-1-one: A compound with a similar structure but different functional groups.
2-(1-Cyclohexenyl)ethylamine: Another compound with a cyclohexene ring but different substituents.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl): A compound with a similar cyclohexene ring structure.
Uniqueness
1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.
Properties
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-2-14(17)16-10-8-13(9-11-16)15-12-6-4-3-5-7-12/h3-4,12-13,15H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIZBDTOLDEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
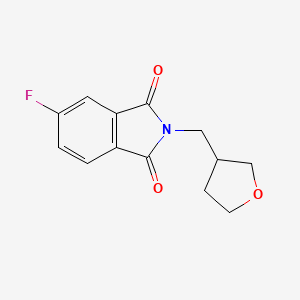

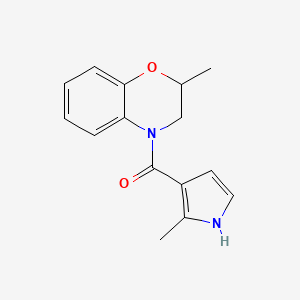
![1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone](/img/structure/B6896072.png)
![3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B6896074.png)
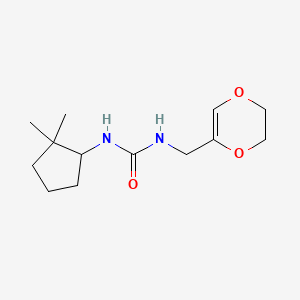

![2-Chloro-5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6896086.png)
![2-(2-Bicyclo[2.2.1]hept-5-enylmethylamino)cyclopentan-1-ol](/img/structure/B6896088.png)
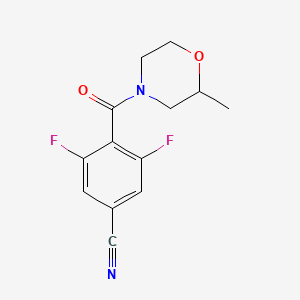
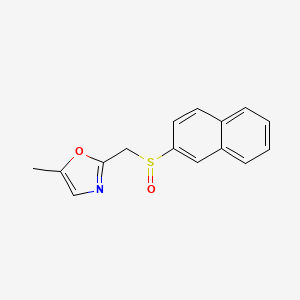
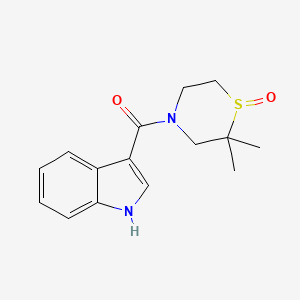
![5-methyl-2-(thiolan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6896119.png)
![N-(1-cyclopropylpropan-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896132.png)
